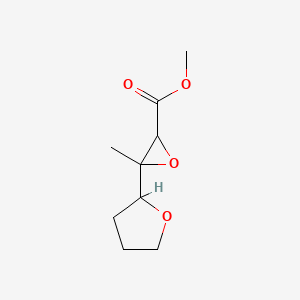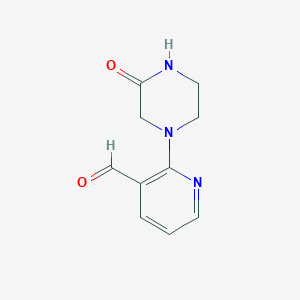
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, with an aldehyde group at the 3-position of the pyridine ring and a keto group at the 3-position of the piperazine ring. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of piperazine derivatives with pyridine-3-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity of the product .
化学反应分析
Types of Reactions
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation reactions.
- Alcohols from reduction reactions.
- Substituted piperazine derivatives from substitution reactions .
科学研究应用
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide
- 2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde
- (3-Oxopiperazin-1-yl)acetic acid
Uniqueness
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is unique due to its specific structural features, such as the presence of both a piperazine ring and a pyridine ring with an aldehyde group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
2-(3-oxopiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11N3O2/c14-7-8-2-1-3-12-10(8)13-5-4-11-9(15)6-13/h1-3,7H,4-6H2,(H,11,15) |
InChI 键 |
UMPCACVOUSFBFR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


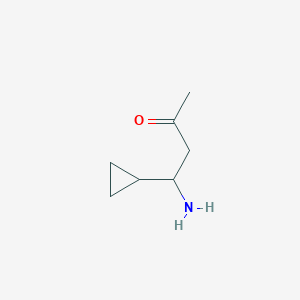
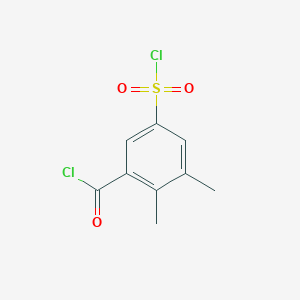

![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)

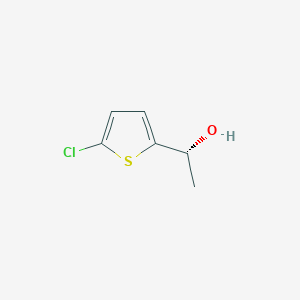
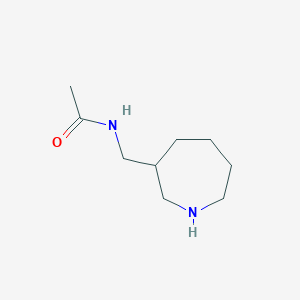
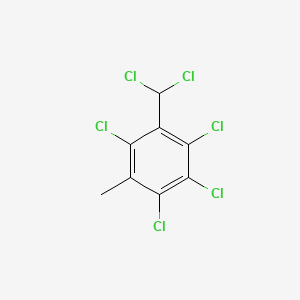
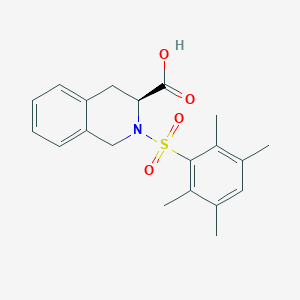
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)

